molecular formula C43H63ClO14 B1223065 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid CAS No. 75217-55-9

3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid

Cat. No.: B1223065
CAS No.: 75217-55-9
M. Wt: 839.4 g/mol
InChI Key: NZHCPUBOSWFGNA-MKODDJJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid is a complex organic molecule with a unique structure It is characterized by multiple chiral centers, hydroxyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid involves multiple steps, including the formation of the oxolan ring, the introduction of the chloro group, and the assembly of the trioxadispiro structure. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple chiral centers make it an interesting subject for stereochemical studies.

Medicine

Potential applications in medicine include the development of new drugs with specific biological activities. The compound’s structural complexity may allow it to interact with various biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-hydroxybenzoic acid
  • 2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxybenzoic acid

Uniqueness

The uniqueness of 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid lies in its complex structure, which includes multiple chiral centers, a trioxadispiro framework, and a benzoic acid moiety

Properties

CAS No.

75217-55-9

Molecular Formula

C43H63ClO14

Molecular Weight

839.4 g/mol

IUPAC Name

3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26+,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1

InChI Key

NZHCPUBOSWFGNA-MKODDJJXSA-N

SMILES

CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O

Isomeric SMILES

CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H]([C@H](C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O

Canonical SMILES

CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O

Synonyms

antibiotic X-14766A
X 14766A
X-14766A

Origin of Product

United States

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